2-(3-methoxy-4-nitrophenyl)acetaldehyde
Description
2-(3-Methoxy-4-nitrophenyl)acetaldehyde is an aromatic aldehyde featuring a methoxy (-OCH₃) and nitro (-NO₂) group at the 3- and 4-positions of the phenyl ring, respectively. This compound is structurally related to intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitro and methoxy groups are common pharmacophores. Its physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, creating a polarized aromatic system .
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,5-6H,4H2,1H3 |
InChI Key |
DZNLHAPREMWQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the nitration of 3-methoxybenzaldehyde to introduce the nitro group at the para position relative to the methoxy group. This is typically followed by a reduction step to convert the nitro group to an amino group, and subsequent oxidation to form the desired acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (3-Methoxy-4-nitrophenyl)acetic acid.
Reduction: Formation of (3-Methoxy-4-aminophenyl)acetaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxy-4-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-4-nitrophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
2-(3-Methoxy-4-Nitrophenyl)Acetic Acid (Similarity: 0.91)
- Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
- Properties : Higher polarity and acidity (pKa ~4-5) due to the -COOH group, enhancing water solubility.
- Applications : Likely used as a synthetic precursor for esters or amides, leveraging its carboxylate reactivity .
Methyl 2-(4-Methoxy-3-Nitrophenyl)Acetate (Similarity: 0.90)
- Structure : Ester derivative (-COOCH₃) of the acetic acid analog.
- Properties : Reduced polarity compared to the acid, with increased lipophilicity. The ester group is hydrolytically labile under acidic/basic conditions.
- Applications: Potential prodrug or intermediate in controlled-release formulations .
4'-Hydroxy-3'-Nitroacetophenone (Similarity: 0.86)
- Structure : Ketone (-COCH₃) instead of aldehyde, with a hydroxyl (-OH) substituent.
- Properties : The ketone is less reactive toward nucleophiles than aldehydes. The hydroxyl group introduces hydrogen-bonding capability, affecting crystallinity.
- Applications : Common in UV-absorbing materials or as a ligand in coordination chemistry .
Positional Isomers and Substituent Effects
Chlorophenyl Acetaldehyde Isomers
- Example : 2-(2-Chlorophenyl)acetaldehyde vs. 2-(3-chlorophenyl)acetaldehyde.
- Key Findings :
- Boiling Points : Ortho-substituted isomers (e.g., 2-chloro) exhibit lower boiling points due to steric hindrance reducing intermolecular forces. Meta and para isomers have higher boiling points .
- GC Retention Times : Ortho isomers elute earlier than meta/para analogs due to reduced molecular planarity and polarity .
Nitro/Methoxy Positional Variations
- Example : 2-(3-Methyl-4-nitrophenyl)acetic acid (Similarity: 0.90) vs. 2-(3-Methoxy-4-nitrophenyl)acetaldehyde.
- Impact : Methyl groups (electron-donating) increase electron density at the ring, while nitro groups (electron-withdrawing) decrease it. This alters reaction kinetics in electrophilic substitution or reduction reactions .
Data Tables
Table 1: Key Properties of this compound and Analogs
| Compound Name | Functional Group | Boiling Point (°C) | Similarity Score | Key Applications |
|---|---|---|---|---|
| This compound | Aldehyde (-CHO) | Not Reported | N/A | Synthetic intermediate |
| 2-(3-Methoxy-4-nitrophenyl)acetic acid | Carboxylic Acid | Not Reported | 0.91 | Pharmaceutical synthesis |
| Methyl 2-(4-methoxy-3-nitrophenyl)acetate | Ester (-COOCH₃) | Not Reported | 0.90 | Prodrug formulations |
| 4'-Hydroxy-3'-nitroacetophenone | Ketone (-COCH₃) | Not Reported | 0.86 | UV stabilizers |
Table 2: Impact of Substituent Position on Physical Properties (Chlorophenyl Analogs)
| Compound | Substituent Position | Boiling Point (°C) | GC Retention Time (Relative) |
|---|---|---|---|
| 2-(2-Chlorophenyl)acetaldehyde | Ortho | Lower | Shorter |
| 2-(3-Chlorophenyl)acetaldehyde | Meta | Higher | Longer |
| 2-(4-Chlorophenyl)acetaldehyde | Para | Higher | Longer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
